N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Pyridine Ring Formation: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amide Formation: Finally, the carboxamide group is introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially leading to the formation of dihydropyrazole or dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its heterocyclic structure is similar to many pharmacologically active compounds, making it a candidate for drug discovery and development. Studies may focus on its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area aims to identify its efficacy and safety as a potential drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide
- N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of the pyrazole, pyridine, and thiophene rings provides a distinct electronic and steric environment, making it a valuable compound for various applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-10-12(9-18-19)14-11(4-2-6-16-14)8-17-15(20)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOULHLCVIXIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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